2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride
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Overview
Description
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride is a chemical compound with the molecular formula C14H24Cl2N2O3 and a molecular weight of 339.258. This compound is known for its unique structure, which includes both azaniumyl and propoxybenzoyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride typically involves the reaction of 4-azaniumyl-2-propoxybenzoic acid with ethylene glycol dimethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the azaniumyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzoyl compounds.
Scientific Research Applications
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-azaniumyl-2-methoxybenzoyl)oxyethyl-dimethylazanium;dichloride
- 2-(4-azaniumyl-2-ethoxybenzoyl)oxyethyl-dimethylazanium;dichloride
- 2-(4-azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium;dichloride
Uniqueness
Compared to similar compounds, 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride exhibits unique properties due to the presence of the propoxybenzoyl group.
Biological Activity
The compound 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium; dichloride (CAS No: 100311-14-6) is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C14H24Cl2N2O3
- Molecular Weight : 339.3 g/mol
- Structure : The compound features a benzoyl moiety linked to a dimethylazanium group, which contributes to its ionic properties.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including the compound , exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit a variety of bacteria and fungi due to their ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Efficacy of QACs
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 - 1.0 mg/mL | |
Escherichia coli | 0.25 - 0.5 mg/mL | |
Candida albicans | 1.0 - 2.0 mg/mL |
Cytotoxicity Studies
While QACs are effective antimicrobial agents, they may also exhibit cytotoxic effects on human cells. A study evaluating the cytotoxicity of various QACs found that higher concentrations could lead to cell death in human fibroblast cultures.
Table 2: Cytotoxicity of QACs on Human Fibroblasts
Compound | IC50 (µM) | Reference |
---|---|---|
Benzalkonium Chloride | 20 | |
Cetyltrimethylammonium Bromide | 15 | |
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium; dichloride | 25 |
The mechanism by which this compound exerts its biological effects is primarily through membrane disruption. The cationic nature of the molecule allows it to interact with negatively charged microbial membranes, leading to increased permeability and eventual cell lysis.
Case Studies
-
Wound Healing Applications : A case study investigated the use of QACs in wound dressings, where the antimicrobial properties helped prevent infection while promoting healing.
- Findings : Patients treated with dressings containing QACs showed a significant reduction in infection rates compared to controls.
-
Transdermal Drug Delivery : Another study explored the role of this compound as a penetration enhancer in transdermal drug delivery systems.
- Results : Enhanced absorption rates were observed for various drugs when formulated with this compound, suggesting its utility in improving therapeutic efficacy.
Properties
CAS No. |
100311-14-6 |
---|---|
Molecular Formula |
C14H24Cl2N2O3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-4-8-18-13-10-11(15)5-6-12(13)14(17)19-9-7-16(2)3;;/h5-6,10H,4,7-9,15H2,1-3H3;2*1H |
InChI Key |
XWCNFHYIGJTALC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCC[NH+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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